N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with a suitable amine under reflux conditions in the presence of a base such as sodium carbonate in acetonitrile . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
- 3,5-Dimethylpyrazole
- N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylbenzimidazol-2-amine
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-9(15(3)12-8)7-11-10-4-5-14(2)13-10;/h4-6H,7H2,1-3H3,(H,11,13);1H |
InChI Key |
YHELYVVZGNHQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2)C)C.Cl |
Origin of Product |
United States |
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